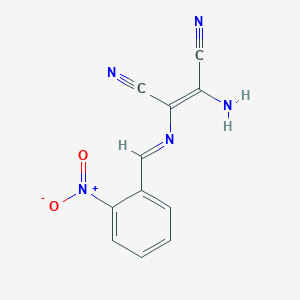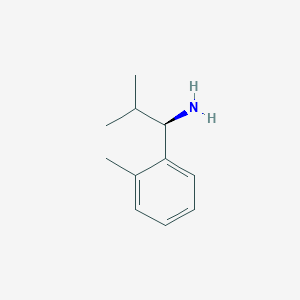![molecular formula C14H15N5O4 B12333773 (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide](/img/structure/B12333773.png)
(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, dimethylamino, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of a cyanoacetamide derivative with a dimethylamine source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the reaction time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反応の分析
Types of Reactions
(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
特性
分子式 |
C14H15N5O4 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC名 |
(E)-2-cyano-3-(dimethylamino)-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |
InChI |
InChI=1S/C14H15N5O4/c1-18(2)8-12(7-15)14(20)16-10-17-23-9-11-3-5-13(6-4-11)19(21)22/h3-6,8,10H,9H2,1-2H3,(H,16,17,20)/b12-8+ |
InChIキー |
XMAAIMZLHFGTTE-XYOKQWHBSA-N |
異性体SMILES |
CN(C)/C=C(\C#N)/C(=O)N/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B12333695.png)
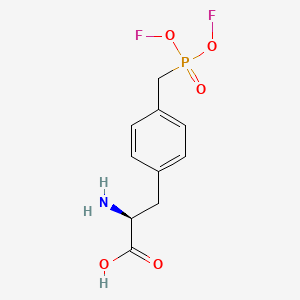

![Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-](/img/structure/B12333714.png)
![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B12333717.png)
![(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B12333723.png)
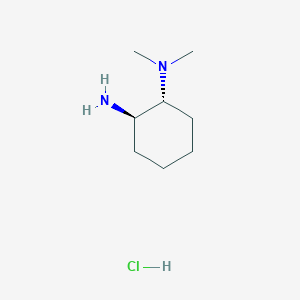
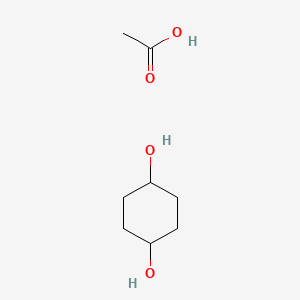
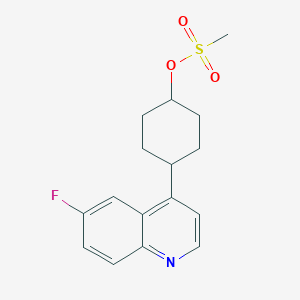

![2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione](/img/structure/B12333760.png)
![Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-](/img/structure/B12333768.png)
